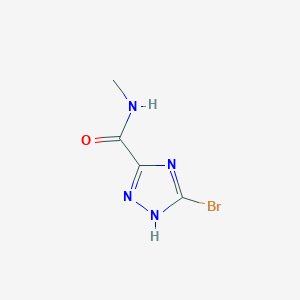

(1-Fluoro-3-methylcyclohexyl)methanamine

Vue d'ensemble

Description

“(1-Fluoro-3-methylcyclohexyl)methanamine” is a chemical compound with the molecular formula C8H16FN . It has an average mass of 145.218 Da and a monoisotopic mass of 145.126678 Da . This product is intended for research use only.

Molecular Structure Analysis

The molecular structure of “this compound” consists of 8 carbon atoms, 16 hydrogen atoms, and 1 fluorine atom . The exact spatial arrangement of these atoms, which is crucial for understanding the compound’s properties and reactivity, is not provided in the available resources.Applications De Recherche Scientifique

Novel Aryloxyethyl Derivatives for Antidepressant-like Activity

Research on novel aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine has highlighted their potential as "biased agonists" of serotonin 5-HT1A receptors, demonstrating significant antidepressant-like activity. This study suggests a route for designing antidepressant drug candidates with high selectivity and favorable drug-like properties, indicating a potential area of application for structurally similar compounds like (1-Fluoro-3-methylcyclohexyl)methanamine in the development of new mental health treatments (Sniecikowska et al., 2019).

Chemosensors for Metal Ions

A novel photochromic diarylethene derivative was synthesized for selective fluorometric/colorimetric sensing of Cu(II) and Zn(II), demonstrating the use of chemical derivatives in the detection of metal ions. This research showcases the potential for compounds like this compound to be developed as chemosensors, contributing to environmental monitoring and analytical chemistry (Guo et al., 2018).

Synthesis and Analytical Characterization

Studies on the synthesis and analytical characterization of N-alkyl-arylcyclohexylamines have contributed to forensic science, aiding in the identification of new psychoactive substances. This indicates the potential application of this compound in developing analytical methods for novel substances, enhancing drug safety and regulatory compliance (Wallach et al., 2016).

Inhibition of Methanogenesis

Research on the inhibition of methanogenesis by methyl fluoride (fluoromethane) sheds light on the impact of fluorinated compounds on methane production and oxidation. This suggests a potential environmental application for this compound in studying greenhouse gas emissions and developing strategies for mitigating climate change (Janssen & Frenzel, 1997).

Mécanisme D'action

Target of Action

It is structurally similar to methenamine , a urinary tract antiseptic and antibacterial drug used for the prophylaxis and treatment of frequently recurring urinary tract infections .

Mode of Action

Formaldehyde is considered to be highly bactericidal .

Pharmacokinetics

Methenamine, a structurally similar compound, is readily absorbed from the gi tract . About 10–30% of the oral dose is hydrolyzed by gastric acidity to formaldehyde and ammonia .

Result of Action

Methenamine, a structurally similar compound, is used for prophylactic or suppressive treatment of frequently recurring urinary tract infections when long-term therapy is considered necessary .

Action Environment

The action of (1-Fluoro-3-methylcyclohexyl)methanamine is likely to be influenced by environmental factors such as pH. Methenamine, a structurally similar compound, works best when the urine has a low pH and is acidic .

Analyse Biochimique

Biochemical Properties

(1-Fluoro-3-methylcyclohexyl)methanamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions involves binding to specific active sites on enzymes, leading to either inhibition or activation of enzymatic activity. For instance, this compound has been shown to interact with aminotransferases, influencing amino acid metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in gene expression. Additionally, this compound can interact with transcription factors, modulating their activity and thereby influencing gene transcription .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity. At high doses, this compound can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the metabolism of other compounds. The compound can also affect metabolic flux and metabolite levels, leading to changes in cellular energy balance .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. For example, this compound can bind to plasma membrane transporters, facilitating its uptake into cells .

Propriétés

IUPAC Name |

(1-fluoro-3-methylcyclohexyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16FN/c1-7-3-2-4-8(9,5-7)6-10/h7H,2-6,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQDCFLYFHZWTEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(C1)(CN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,2S)-2-[2-(thiophen-3-yl)ethynyl]cyclopentan-1-ol](/img/structure/B1531442.png)

![1-[3-(4-Chlorophenyl)prop-2-yn-1-yl]cyclopentan-1-ol](/img/structure/B1531444.png)

![(3S,4R)-4-[2-(3-methylphenyl)ethynyl]oxolan-3-ol](/img/structure/B1531445.png)

![2-[2-(Oxolan-3-yl)ethyl]piperidine hydrochloride](/img/structure/B1531450.png)

![6,6-Difluorobicyclo[3.1.0]hexan-2-amine hydrochloride](/img/structure/B1531454.png)

![5H,6H,7H,8H,9H-imidazo[1,2-d][1,4]diazepine dihydrochloride](/img/structure/B1531455.png)

![4-[(Pyridin-3-yl)methyl]-1,4-diazepan-5-one dihydrochloride](/img/structure/B1531456.png)

![Diethyl 2-acetamido-2-[(8-acetyloxyquinolin-3-yl)methyl]propanedioate](/img/structure/B1531458.png)